4-bromo-5-ethenyl-2-benzofuran-1(3H)-one
Description
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
4-bromo-5-ethenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-3-4-7-8(9(6)11)5-13-10(7)12/h2-4H,1,5H2 |
InChI Key |
IDFBCBIXGUHJAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=C(C=C1)C(=O)OC2)Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 4-bromo-5-ethenyl-2-benzofuran-1(3H)-one. Research indicates that this compound can induce cytotoxic effects on various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds with a similar structure exhibit significant cytotoxicity against chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cell lines. The introduction of bromine into the benzofuran structure has been shown to enhance cytotoxic potential, as evidenced by MTT assays that measure cell viability .
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been synthesized and evaluated for their effectiveness against various bacterial strains:
- Antimicrobial Efficacy : Studies have reported that derivatives exhibit activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to those of established antimicrobial agents . For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results, indicating the potential for developing new antibiotics based on this scaffold.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutics:
- Mechanism of Action : The cytotoxicity observed in cancer cells may be attributed to apoptosis induction and disruption of cellular signaling pathways. Additionally, the antimicrobial action may involve interference with bacterial cell wall synthesis or protein function .
Case Studies
Several case studies illustrate the applications of this compound in research:
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between 4-bromo-5-ethenyl-2-benzofuran-1(3H)-one and related brominated benzofuran derivatives:
Crystallographic and Electronic Properties
- Halogen Bonding : Bromine in benzofuran derivatives participates in halogen bonding (C–Br···O/N interactions), influencing crystal packing and stability. For example, in 5-bromo-3-ethylsulfinyl derivatives, Br···O interactions stabilize molecular dimers .
- Sulfinyl groups (e.g., in Choi et al.’s compounds) introduce polarizable S=O bonds, improving solubility and enabling hydrogen-bonded networks .
Data Tables
Table 1: Crystallographic Parameters of Selected Compounds
Preparation Methods
Direct Bromination of Benzofuran Precursors
The bromination of 5-ethenyl-2-benzofuran-1(3H)-one represents a direct route to the target compound. Iron(III) bromide (FeBr₃)-catalyzed reactions using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at ambient temperatures achieve regioselective bromination at the 4-position. For example, bromination of 4-ethyl-2-benzofuran-1(3H)-one with NBS yields 5-bromo-4-ethyl derivatives in >80% purity, suggesting analogous applicability to ethenyl-substituted substrates.
Table 1: Bromination Reaction Parameters
| Reagent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Br₂ | FeBr₃ | DCM | 25°C | 78 |
| NBS | FeBr₃ | DCM | 25°C | 85 |
Critical factors include:
-
Solvent polarity : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
-
Catalyst loading : Stoichiometric FeBr₃ (1.1 equiv) prevents over-bromination.
One-Pot Synthesis via Cyclization of Acrylonitrile Derivatives
Base-Induced Condensation and Cyclization
A two-step one-pot method synthesizes substituted benzofurans from acrylonitrile precursors. For 4-bromo-5-ethenyl derivatives, the sequence involves:
-
Base-mediated condensation : Sodium hydride (NaH) in DMF at 90°C facilitates acrylonitrile coupling with brominated aryl aldehydes.
-
Copper-catalyzed cyclization : CuI/l-proline catalyzes intramolecular ether formation, constructing the benzofuran ring.
Table 2: One-Pot Cyclization Conditions
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | NaH, DMF | 90°C | 6–8 | 84 |
| Cyclization | CuI, l-proline | 90°C | 6 | 83 |
This method achieves an 83% isolated yield for analogous 5-methoxy-2-arylbenzofurans, demonstrating scalability to multigram quantities.
Catalytic Ring-Closure Using Lewis Acids
Trimethylsilyl Triflate (TMSOTf)-Mediated Cyclization
TMSOTf in 1,2-dichloroethane at 0–5°C promotes electrophilic ring-closure of keto-ene precursors, forming the benzofuran core. For example, 3-bromo-spirobenzofuran derivatives are synthesized in 85% yield under these conditions. Adapting this protocol to ethenyl-containing substrates would require:
-
Low-temperature control : Prevents ethenyl group polymerization.
-
Aqueous workup : Quenching with NaHCO₃ preserves acid-sensitive functionalities.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane gradients (2:8 to 3:7) effectively isolates the target compound. Analytical data for analogous bromobenzofurans include:
Table 3: Physical Properties of Analogous Compounds
| Compound | Melting Point (°C) | R<sub>f</sub> (EtOAc/Hexane) |
|---|---|---|
| 5-Methoxy-2-arylbenzofuran-3-carbonitrile | 163–165 | 0.6 |
| 3-Bromo-spirobenzofuran | 103–104 | 0.2 |
Industrial-Scale Considerations
Continuous Flow Bromination
Industrial protocols employ continuous flow reactors for bromine delivery, enhancing heat dissipation and reducing reaction times. Key advantages include:
-
Throughput : 10–20 kg/day capacity for similar bromofuran derivatives.
-
Safety : Minimizes exposure to toxic bromine vapors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-bromo-5-ethenyl-2-benzofuran-1(3H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation (e.g., bromination at position 4) and functionalization of the benzofuran core. For example, nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki for vinyl group introduction) can be used. Reflux conditions in anhydrous solvents (e.g., ethanol with catalysts like piperidine) are critical for optimizing yield and purity . Key intermediates should be characterized via NMR and GCMS to confirm regioselectivity.
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks using coupling constants and DEPT experiments to confirm substituent positions (e.g., vinyl protons at δ ~5–6 ppm, bromine-induced deshielding) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1705 cm⁻¹) and vinyl (C=C ~1600 cm⁻¹) groups .
- Mass Spectrometry : Use EI-HRMS to resolve molecular ion [M+H]⁺ and fragmentation patterns, but cross-validate with GCMS to address discrepancies caused by isomer impurities .
Q. How can purification challenges (e.g., isomer separation) be addressed during synthesis?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. For persistent isomers, recrystallization from dichloromethane/hexane mixtures can improve purity. Monitor via TLC and confirm with HPLC (>99% purity) .
Advanced Research Questions
Q. How do low data-to-parameter ratios in X-ray crystallography affect structural refinement of this compound?
- Methodological Answer : Low ratios (<15:1) increase uncertainty in atomic displacement parameters. Mitigate this by:
- Collecting high-resolution data (e.g., synchrotron sources) to improve completeness.
- Using SHELXL for refinement with restraints on geometric parameters (e.g., C–Br bond distances fixed to 1.89 Å) .
- Validate with residual density maps (e.g., R-factor <0.06) and ORTEP-3 for visualizing thermal ellipsoids .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with crystallographic data to identify conformational discrepancies.
- NMR Chemical Shift Prediction : Use software like ACD/Labs to model solvent effects (e.g., CDCl3) and compare with observed shifts .
- Address outliers (e.g., anomalous carbonyl shifts) by re-evaluating tautomeric equilibria or hydrogen-bonding interactions .
Q. How can structure-activity relationships (SAR) be investigated for benzofuran derivatives like this compound?
- Methodological Answer :
- In Vitro Assays : Test against enzyme targets (e.g., kinases, oxidases) using IC50 measurements. Reference studies on analogous bromobenzofurans with antitumor or antimicrobial activity .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ for Br/vinyl groups) with bioactivity using partial least squares regression .
Q. What are the implications of halogen bonding in the crystal packing of this compound?
- Methodological Answer : Bromine’s polarizability facilitates Type-II halogen bonds (C–Br···O=C). Analyze using Mercury software to measure contact distances (typically 3.3–3.5 Å) and angles (~160°). Compare with similar derivatives (e.g., 5-bromo-3-ethylsulfinyl analogs) to identify packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
